5-Bromofuran-2(5H)-one
Overview
Description
5-Bromofuran-2(5H)-one is an organic compound featuring a bromine atom attached to a furan ring
Mechanism of Action
Target of Action
5-Bromofuran-2(5H)-one is a key intermediate in the preparation of important biologically active compounds, pharmaceuticals, and agrochemicals . It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mode of Action
It is known to be involved in the synthesis of furan-2(5h)-ones . Furan-2(5H)-ones are valuable building blocks in organic synthesis .
Biochemical Pathways
This compound is involved in the synthesis of furan-2(5H)-ones . It is also used in the catalytic protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation in organic synthesis .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also a CYP1A2 inhibitor .
Result of Action
The result of the action of this compound is the production of furan-2(5H)-ones . These compounds are valuable in the synthesis of various biologically active compounds, pharmaceuticals, and agrochemicals .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the synthesis of this compound has been carried out under solvent-free conditions, which is known to enhance reaction rate and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromofuran-2(5H)-one typically involves the bromination of furan derivatives. One common method is the bromination of 2-furfural using bromine in the presence of aluminum chloride as a catalyst. This reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the furan ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar bromination techniques. The use of solvent-free conditions and ionic liquids, such as 1-butyl-3-methylimidazolium tribromide, has been explored to enhance reaction efficiency and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Bromofuran-2(5H)-one undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed:
Oxidation: The major products are aldehydes or ketones, depending on the specific reaction conditions.
Substitution: The products vary based on the nucleophile used, resulting in compounds like amines or thiols substituted at the bromine position.
Scientific Research Applications
5-Bromofuran-2(5H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
5-Bromo-2-furoic acid: This compound has a carboxyl group instead of a ketone, making it more acidic and suitable for different types of reactions.
5-Bromo-2-furfural: This compound contains an aldehyde group, which makes it more reactive in certain types of organic reactions.
5-Bromo-2-furanmethanamine: This compound features an amine group, providing different reactivity and applications in organic synthesis.
Uniqueness: 5-Bromofuran-2(5H)-one is unique due to its specific bromination pattern and the presence of a ketone group, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
2-bromo-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO2/c5-3-1-2-4(6)7-3/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQLAECNMKXOBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482787 | |
Record name | 5-Bromofuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40125-53-9 | |
Record name | 5-Bromo-2(5H)-furanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040125539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromofuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-2(5H)-FURANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQW8UB39HE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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